molecular formula C13H12ClNOS B14053833 Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)- CAS No. 247206-82-2

Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)-

Cat. No.: B14053833
CAS No.: 247206-82-2
M. Wt: 265.76 g/mol
InChI Key: QKHSSAJIOBXMPU-UHFFFAOYSA-N
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Description

Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)- is a useful research compound. Its molecular formula is C13H12ClNOS and its molecular weight is 265.76 g/mol. The purity is usually 95%.
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Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives[][1].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction[][1].

Major Products Formed

Scientific Research Applications

Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of pesticides and insecticides, contributing to pest control in agriculture[][1].

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (2-amino-4,5-dimethyl-3-thienyl)(4-chlorophenyl)-
  • Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3,5-dichlorophenyl)-
  • Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3-trifluoromethylphenyl)-

Biological Activity

Methanone, (2-amino-4,5-dimethyl-3-thienyl)(3-chlorophenyl)-, also known as PD 81,723, is a compound recognized for its significant biological activities, particularly as an allosteric potentiator at the adenosine A1 receptor. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H12ClNOS
  • CAS Number : 132861-87-1
  • Synonyms : PD 81,723; (2-Amino-4,5-dimethylthiophen-3-yl)(3-chlorophenyl)methanone

PD 81,723 functions primarily as an allosteric modulator of the adenosine A1 receptor. It enhances the receptor's response to agonists through both agonist-dependent and independent mechanisms. Specifically:

  • Agonist Affinity : Increases the affinity of agonists for the A1 receptor.
  • Adenylyl Cyclase Activity : Inhibits basal and forskolin-stimulated adenylyl cyclase activity in CHO cells expressing A1 receptors. This inhibition may occur via direct potentiation of constitutive receptor activity or through direct inhibition of adenylyl cyclase itself .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of related compounds. While specific data on PD 81,723's antimicrobial activity is limited, compounds with similar thienyl structures have demonstrated varying degrees of antibacterial and antifungal activity:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Active against Escherichia coli and Klebsiella pneumoniae.
  • Fungi : Exhibited antifungal properties against Candida albicans .

Cytotoxicity Studies

Research indicates that certain derivatives of thienyl compounds possess cytotoxic effects on cancer cell lines. For instance:

  • Compounds with modifications at the phenyl ring displayed IC50 values suggesting potential as anticancer agents. The specific cytotoxicity of PD 81,723 remains to be fully characterized but aligns with trends observed in similar structures .

Study on Adenosine Receptor Modulators

A study published in Journal of Medicinal Chemistry highlighted the development of subtype-selective fluorescent probes based on compounds like PD 81,723. These probes are crucial for understanding receptor dynamics and drug interactions in a cellular context .

Antifungal Activity Investigation

In a comparative analysis of various thienyl derivatives, it was found that modifications significantly impacted biological activity. For example:

  • MIC Values : The minimum inhibitory concentration (MIC) values for related compounds ranged from 32 to 512 µg/mL against various pathogens .

Data Tables

Compound Target Pathogen Activity Type MIC (µg/mL)
Compound AS. aureusAntibacterial32
Compound BE. coliAntibacterial64
Compound CC. albicansAntifungal128

Properties

CAS No.

247206-82-2

Molecular Formula

C13H12ClNOS

Molecular Weight

265.76 g/mol

IUPAC Name

(2-amino-4,5-dimethylthiophen-3-yl)-(3-chlorophenyl)methanone

InChI

InChI=1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-4-3-5-10(14)6-9/h3-6H,15H2,1-2H3

InChI Key

QKHSSAJIOBXMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)C2=CC(=CC=C2)Cl)N)C

Origin of Product

United States

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